molecular formula C16H14ClN3O2 B2589872 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-77-8

1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2589872
CAS RN: 937597-77-8
M. Wt: 315.76
InChI Key: XGFMAEQDTFHSSJ-UHFFFAOYSA-N
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Description

“1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines in about 85% yield .


Chemical Reactions Analysis

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

The benzylic position in compounds similar to the one has been explored for the development of antiviral agents . The presence of a chlorobenzyl group could potentially influence the activity against specific viruses. Research into similar structures has shown that modifications at the benzylic position can lead to compounds with inhibitory activity against influenza and other viruses .

Catalysis: Organic Synthesis

Pyridine carboxylic acids have been used as catalysts in organic synthesis . The specific structure of the compound could be investigated for its catalytic efficiency in facilitating various organic reactions, potentially leading to more efficient synthesis pathways for complex organic molecules.

Material Science: Cocrystallization

The pyridine carboxylic acid moiety is known to participate in cocrystallization processes to form new materials with desirable properties . This compound could be explored for its ability to form cocrystals with other materials, which could have applications in the development of new composite materials or in pharmaceutical formulations.

Chemical Biology: Molecular Docking Studies

Compounds with a pyrazolopyridine structure have been subject to molecular docking studies to understand their interaction with biological targets . The compound could be used in computational studies to predict its binding affinity and selectivity towards various enzymes or receptors, which is crucial for drug design.

Agriculture: Plant Growth Regulators

Derivatives of pyridine carboxylic acid have been used as plant growth regulators . The compound could be synthesized and tested for its ability to influence plant growth and development, which could have significant implications for agriculture.

Future Directions

The future directions for research on pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential as TRK inhibitors . Additionally, the development of more efficient synthesis methods and the investigation of other biological activities could be beneficial .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-7-12(16(21)22)14-10(2)19-20(15(14)18-9)8-11-5-3-4-6-13(11)17/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMAEQDTFHSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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